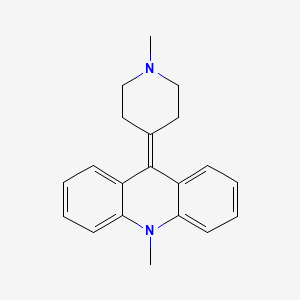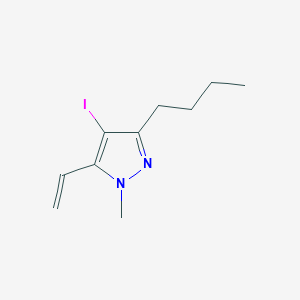
3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination and subsequent functionalization to introduce the butyl, methyl, and vinyl groups . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
Cyclization: The vinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The iodine and vinyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3-Butyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
4-Iodopyrazole: Similar in structure but lacks the butyl and vinyl groups, leading to different reactivity and applications.
1-Methyl-4-iodo-1H-pyrazole: Lacks the butyl and vinyl groups, making it less versatile in certain synthetic applications.
3,5-Substituted Pyrazoles: These compounds have different substituents at the 3 and 5 positions, leading to varied chemical and biological properties.
The unique combination of substituents in this compound makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1956365-87-9 |
|---|---|
Molecular Formula |
C10H15IN2 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
3-butyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C10H15IN2/c1-4-6-7-8-10(11)9(5-2)13(3)12-8/h5H,2,4,6-7H2,1,3H3 |
InChI Key |
GQJZCAJUFGLBLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1I)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


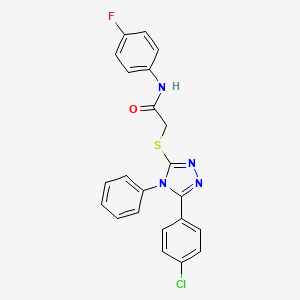
![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)
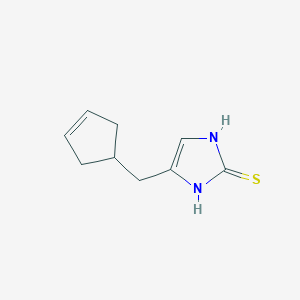

![2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11770927.png)
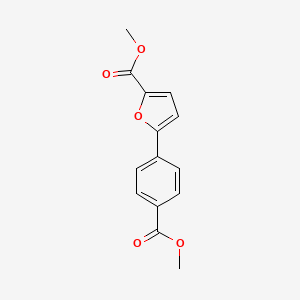

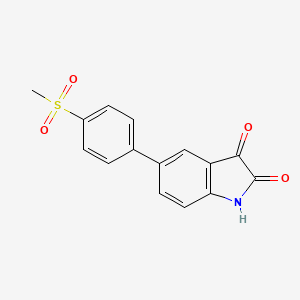
![(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)
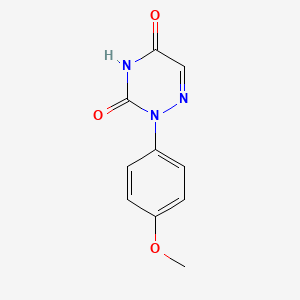
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
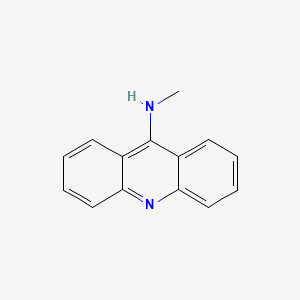
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)
